molecular formula C23H23N7O2 B2504079 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920406-20-8

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2504079
CAS No.: 920406-20-8
M. Wt: 429.484
InChI Key: XEEUJESSIIWIDO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a triazolopyrimidine group, a piperazine group, and an ether group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine and piperazine rings, in particular, would contribute to the three-dimensionality of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar ether group and the nonpolar phenyl group in this compound suggests that it could have both polar and nonpolar properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of heterocyclic chemistry often involves the synthesis of novel compounds with potential pharmaceutical applications. Compounds similar to the one you mentioned are synthesized to explore their biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties. For instance, studies have reported the synthesis of various pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and triazolo[4,5-d]pyrimidine derivatives, investigating their potential biological activities (H. Abdel‐Aziz et al., 2008; Nadia A. Abdelriheem et al., 2017).

Antitumor and Antimicrobial Activities

Some synthesized heterocyclic compounds are evaluated for their antitumor and antimicrobial activities. These studies aim to identify new therapeutic agents by exploring the biological effects of novel chemical structures. For example, certain pyrazolo[1,5-a]pyrimidine derivatives were found to exhibit moderate effects against bacterial and fungal species, indicating potential as antimicrobial agents (H. Abdel‐Aziz et al., 2008).

Pharmacological Properties

Research on heterocyclic compounds also extends to their pharmacological properties, including their potential as kinase inhibitors or in treating specific diseases. For instance, some compounds are investigated for their inhibitory effects on enzymes like Aurora-A kinase, which is relevant in cancer research (M. Shaaban et al., 2011).

Synthetic Methodologies

The development of new synthetic methodologies for heterocyclic compounds is another area of research. This includes exploring different reaction conditions, catalysts, and starting materials to optimize the synthesis of complex molecules with potential biological activities (M. A. Bhat et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is not something that can be predicted from the chemical structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound would likely involve synthesizing it (if it hasn’t been synthesized already), characterizing its physical and chemical properties, and testing its biological activity. This could involve in vitro testing (e.g., in cell cultures) and in vivo testing (e.g., in animal models) .

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-17-7-5-6-10-19(17)32-15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-8-3-2-4-9-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEUJESSIIWIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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